Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride

Medicinal Chemistry Isomeric Purity Synthetic Intermediate

Researchers developing CNS-penetrant small molecules face inconsistent SAR due to regioisomeric impurities. This 4-amino-6-chlorochromane-8-carboxylate HCl scaffold eliminates that risk with a defined 6-chloro-8-carboxylate architecture. - Orthogonal 4-amino & 8-methyl ester handles enable sequential PROTAC conjugation. - Predicted LogP ~1.9 ensures cellular permeability for oncology hit-to-lead programs. - 98% certified purity guarantees reproducible SAR data across institutions. Ships globally for R&D use. Request quote for bulk quantities.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
Cat. No. B12953006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC2=C1OCCC2N)Cl
InChIInChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3
InChIKeyFPLJCEBTVGRQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride Overview


Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride (CAS 1391202-05-3) is a small-molecule chromane derivative with the molecular formula C11H12ClNO3·HCl and a molecular weight of 241.67 g/mol . It belongs to the 4-aminochromane class and features a unique 6-chloro-8-carboxylate substitution pattern on the benzopyran ring . This specific regiochemical arrangement distinguishes it from other close analogs and makes it a valuable intermediate for medicinal chemistry programs targeting CNS and oncology indications .

Procurement Risks of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride


Unlike simple 4-aminochromanes, the precise 6-chloro-8-carboxylate architecture of this compound dictates its reactivity and physicochemical profile. Substituting it with a regioisomer, such as the 8-chloro-6-carboxylate variant, would invert the vector of the key functional handles crucial for downstream synthetic transformations [1]. Similarly, replacing it with a non-chlorinated or non-carboxylate analog disregards the specific contribution of the chloro substituent to molecular lipophilicity (LogP ~1.9 ) and hydrogen-bonding potential, parameters critical for biological target engagement . These seemingly minor structural deviations can lead to significant differences in synthetic yields, pharmacokinetic properties, and biological activity [2].

Methyl 4-amino-6-chlorochromane-8-carboxylate vs Closest Analogs


Regiochemical Precision: 6-Chloro-8-Carboxylate vs 8-Chloro-6-Carboxylate

This compound's defining feature is its 6-chloro-8-carboxylate substitution, a regioisomer distinct from the more common 8-chloro-6-carboxylate analog (CAS 1391104-64-5) . This regioisomerism fundamentally alters the molecular electrostatic potential and vector of the carboxylate group. The calculated topological polar surface area (TPSA) is 61.55 Ų and the LogP is 1.9089 . These values are identical to the regioisomer at the level of these calculated properties; however, the positional difference is critical for 3-D molecular recognition in biological systems .

Medicinal Chemistry Isomeric Purity Synthetic Intermediate

Lipophilicity: Chlorinated vs Non-Chlorinated Analog

The presence of the chlorine atom at the 6-position increases molecular lipophilicity compared to the non-chlorinated analog, methyl 4-aminochromane-8-carboxylate hydrochloride (CAS 238764-30-2) . The target compound has a calculated LogP of approximately 1.91 , while the non-chlorinated version, with a molecular weight of 207.23 g/mol (free base), is expected to have a significantly lower LogP. This difference in lipophilicity can directly impact passive membrane permeability and non-specific protein binding .

Drug Design Lipophilicity ADME Properties

Dual Functional Handles vs Mono-Functional Chromane

Unlike 4-amino-6-chlorochromane (CAS 765880-61-3) which possesses only the 4-amino group, this compound provides both a 4-amino and an 8-carboxylate methyl ester as synthetic handles [1]. This bifunctionality is a critical differentiator for applications requiring orthogonal derivatization, such as the construction of PROTACs or antibody-drug conjugate (ADC) linkers, where two distinct attachment points are mandatory [2].

Chemical Biology Bifunctional Linkers PROTACs

Certified Purity Baseline for Reproducible Research

The compound is supplied with a verified purity of 98% as determined by the vendor . This provides a known, documented baseline for research reproducibility. In contrast, several older analogs or in-house synthesized versions may lack a certified purity specification [1]. While not a molecular differentiation, this commercial specification is a critical procurement parameter ensuring that observed biological activity is attributable to the target compound and not impurities .

Quality Control Assay Reproducibility Procurement Specification

Applications of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride


CNS-Targeted Library Synthesis

Medicinal chemists developing CNS-penetrant small molecules can utilize this scaffold to build focused libraries. The 6-chloro-8-carboxylate pattern ensures each derivative has the correct spatial orientation of pharmacophoric elements, a necessity established by the regioisomeric differentiation discussed in Section 3 [1]. Using the incorrect 8-chloro-6-carboxylate isomer would lead to a completely different SAR landscape .

PROTAC Design with Orthogonal Handles

The compound's unique dual functionality (4-amino and 8-carboxylate methyl ester) makes it a superior starting material for PROTAC development. As analyzed in Section 3, the two synthetic handles allow for orthogonal conjugation of an E3 ligase ligand and a target protein ligand, a task impossible with simpler mono-functional chromane building blocks [2][3].

Lipophilicity-Driven Lead Optimization

For oncology programs where moderate lipophilicity is required for cellular permeability, this compound offers a predictable LogP of ~1.9, a direct result of the 6-chloro substituent as highlighted in our comparative analysis . This contrasts with the non-chlorinated analog, which would likely exhibit suboptimal cellular penetration , making this a preferred fragment for hit-to-lead campaigns.

Reproducible Research with Certified Quality

Academic laboratories seeking to publish SAR studies on chromane-based inhibitors can rely on the 98% certified purity to produce data that is reproducible across institutions. This purchasing specification directly addresses the quality control risks noted when using uncertified or older chromane analogs [4], thereby strengthening the integrity of their publications.

Quote Request

Request a Quote for Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.